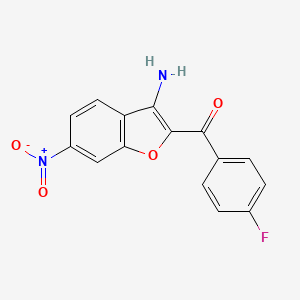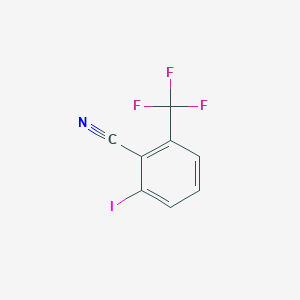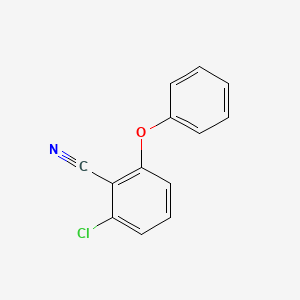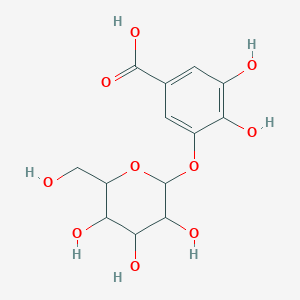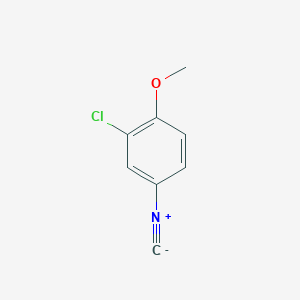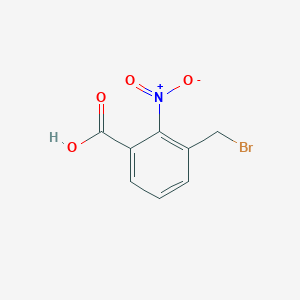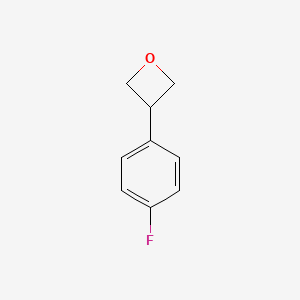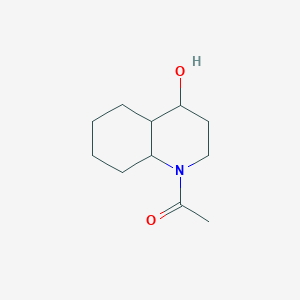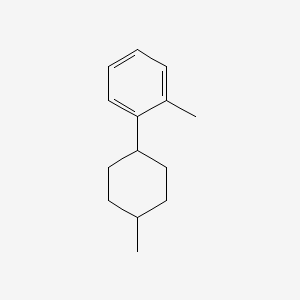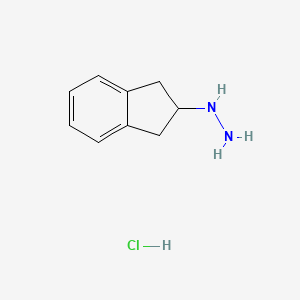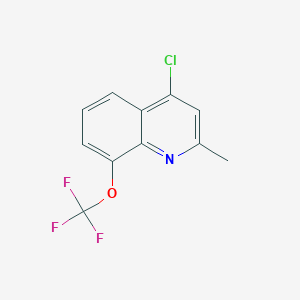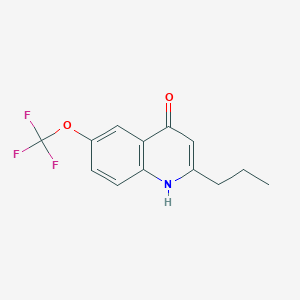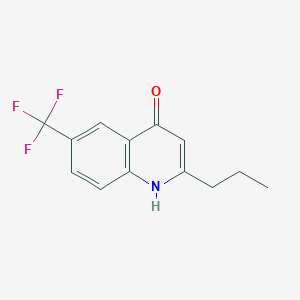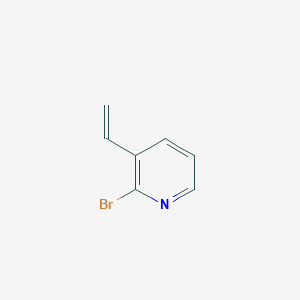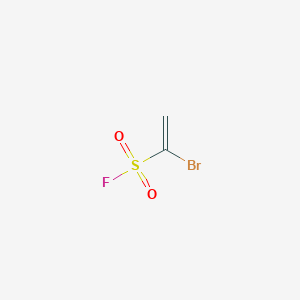
1-Bromoethene-1-sulfonyl fluoride
描述
1-Bromoethene-1-sulfonyl fluoride is a unique chemical compound known for its versatility in various chemical reactions. It possesses three functional groups: a vinyl group, a bromide group, and a sulfonyl fluoride group. This combination of functional groups makes it a valuable reagent in synthetic chemistry, particularly in sulfur (VI) fluoride exchange (SuFEx) click chemistry .
作用机制
Target of Action
1-Bromoethene-1-sulfonyl fluoride (BESF) is a unique reagent that possesses three addressable handles: vinyl, bromide, and sulfonyl fluoride . It has great potential to function as a tris-electrophile and as a sulfur (VI) fluoride exchange (SuFEx) clickable material . Its primary targets are aryl silyl ethers .
Mode of Action
BESF undergoes facile and selective SuFEx reactions with a selection of aryl silyl ethers . This interaction results in the generation of stable and useful sulfonate connections .
Biochemical Pathways
The in situ generation of BESF from 1,2-dibromoethane-1-sulfonyl fluoride (DESF) opens up several new reaction profiles . These include application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides, and 4-bromo-β-sultams .
Pharmacokinetics
Its bench-stable and readily accessible precursor, desf, suggests that besf could have similar properties
Result of Action
The result of BESF’s action is the creation of new modules that comprise a pendant sulfonyl fluoride handle . These modules can further undergo SuFEx reactions to generate stable and useful sulfonate connections .
Action Environment
The action environment of BESF is largely dependent on the presence of its targets, aryl silyl ethers . The efficacy and stability of BESF’s action may be influenced by factors such as the concentration of these targets and the conditions under which the reactions take place.
生化分析
Biochemical Properties
1-Bromoethene-1-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly in the context of SuFEx click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable and useful sulfonate connections. For instance, it has been demonstrated to react with aryl silyl ethers to generate sulfonate connections . The nature of these interactions involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to participate in the synthesis of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, which can impact cellular processes . Additionally, the compound’s ability to form stable sulfonate connections can alter cellular signaling pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a tris-electrophile, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), which allows it to function as a sulfur (VI) fluoride exchange clickable material . This unique reactivity enables the compound to inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the in situ generation of this compound from its precursor, 1,2-dibromoethane-1-sulfonyl fluoride, opens up several new reaction profiles . Over time, the compound’s interactions with cellular components can lead to long-term effects on cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate beneficial biochemical reactions, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound can lead to the formation of stable sulfonate connections that disrupt normal cellular processes . Threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to participate in SuFEx reactions allows it to influence metabolic flux and metabolite levels . For instance, its interaction with aryl silyl ethers and other nucleophiles can lead to the formation of stable sulfonate connections, impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable sulfonate connections also affects its distribution within cells, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s ability to form stable sulfonate connections in specific subcellular locations can influence its activity and function .
准备方法
1-Bromoethene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane-1-sulfonyl fluoride with a base to generate this compound in situ . This method provides a bench-stable and readily accessible precursor for the compound. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane .
化学反应分析
1-Bromoethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with nucleophiles, leading to the formation of new compounds.
Cycloaddition Reactions: The vinyl group can participate in [3+2] cycloaddition reactions with N-hydroxybenzimidoyl chlorides to form 5-sulfonylfluoro isoxazoles.
Sulfur (VI) Fluoride Exchange (SuFEx) Reactions: The sulfonyl fluoride group can undergo SuFEx reactions with aryl silyl ethers to generate stable sulfonate connections.
Common reagents used in these reactions include bases, nucleophiles, and aryl silyl ethers. The major products formed from these reactions are functionalized isoxazoles, triazoles, and sulfonate derivatives .
科学研究应用
1-Bromoethene-1-sulfonyl fluoride has a wide range of applications in scientific research:
相似化合物的比较
1-Bromoethene-1-sulfonyl fluoride is unique due to its combination of three functional groups. Similar compounds include:
Ethenesulfonyl Fluoride: Lacks the bromide group, limiting its reactivity compared to this compound.
1,2-Dibromoethane-1-sulfonyl Fluoride: Serves as a precursor to this compound but lacks the vinyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions.
属性
IUPAC Name |
1-bromoethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2S/c1-2(3)7(4,5)6/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZRELTIGNKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541399 | |
| Record name | 1-Bromoethene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103020-98-0 | |
| Record name | 1-Bromoethene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoethene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) a unique reagent for chemical synthesis?
A1: 1-Br-ESF stands out due to its three reactive sites: a vinyl group, a bromide, and a sulfonyl fluoride. [] This makes it a versatile building block, acting as a tris-electrophile and a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. [, ] This "click" approach allows for efficient and reliable formation of stable covalent bonds. []
Q2: How is 1-Br-ESF utilized in the synthesis of heterocyclic compounds?
A2: 1-Br-ESF has proven particularly useful in creating diverse heterocyclic compounds bearing a sulfonyl fluoride group. For instance, it enables the synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition reaction with N-hydroxybenzimidoyl chlorides. [] This method offers a straightforward route to access these valuable compounds. Further demonstrating its versatility, 1-Br-ESF facilitates the creation of pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides via [3+2] annulation reactions with corresponding N-amino heterocycles. [] This highlights its utility in constructing a range of complex structures relevant to medicinal chemistry and other fields.
Q3: Can you explain the advantages of using 1-Br-ESF in the context of SuFEx click chemistry?
A3: 1-Br-ESF acts as a "connective hub" in SuFEx click chemistry. [] This type of chemistry relies on the unique reactivity of sulfur-fluorine bonds in molecules like 1-Br-ESF. These bonds are stable under many conditions but can be selectively activated to form new connections with specific partners. This makes SuFEx reactions highly efficient and controllable, similar to how pieces of a puzzle fit together.
Q4: Are there alternative methods to access 1-Br-ESF for synthetic applications?
A4: Yes, researchers have developed a method to generate 1-Br-ESF in situ from a readily available precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). [] This approach offers a convenient and practical way to access 1-Br-ESF for various synthetic applications, further broadening its utility in organic synthesis.
Q5: What are the future directions for research on 1-Br-ESF?
A5: Given its versatility, future research will likely focus on expanding the scope of 1-Br-ESF's applications. This includes exploring its use in synthesizing more complex molecules, incorporating it into polymer materials, and leveraging its click chemistry potential for developing new bioconjugation strategies. Additionally, investigations into its stability, reactivity under different conditions, and potential applications in diverse fields like materials science and chemical biology are anticipated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


